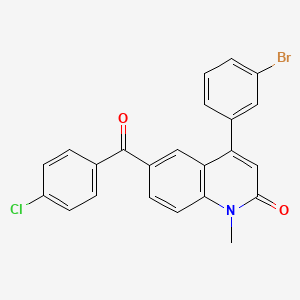![molecular formula C18H31NOSi B12579174 Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- CAS No. 201416-93-5](/img/structure/B12579174.png)
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- is a complex organic compound with a unique structure that includes both benzamide and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- typically involves the reaction of benzamide derivatives with trimethylsilyl reagents under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-N,N-bis(1-methylethyl)benzamide
- Benzamide,4-methyl-N,N-bis(1-methylethyl)-
Uniqueness
Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where enhanced stability and reactivity are required.
Properties
CAS No. |
201416-93-5 |
|---|---|
Molecular Formula |
C18H31NOSi |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)-2-(1-trimethylsilylethyl)benzamide |
InChI |
InChI=1S/C18H31NOSi/c1-13(2)19(14(3)4)18(20)17-12-10-9-11-16(17)15(5)21(6,7)8/h9-15H,1-8H3 |
InChI Key |
GCDXYEHPCWSIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


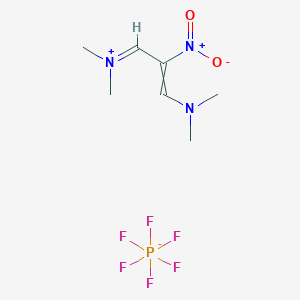
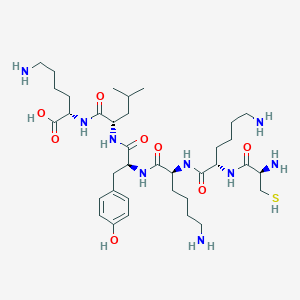
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
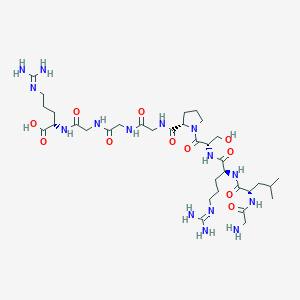
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
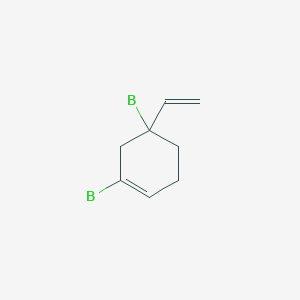

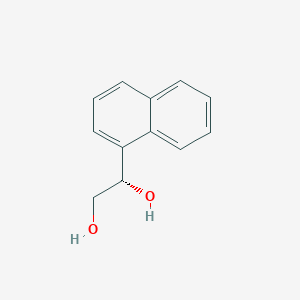
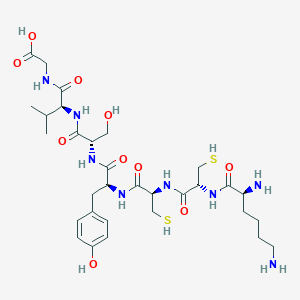
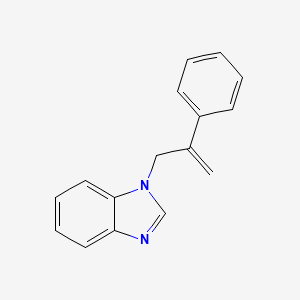
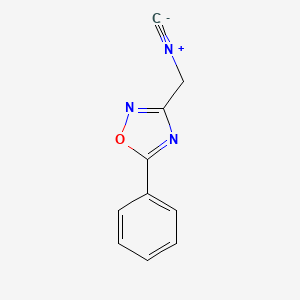
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)

